2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a unique structure combining a bromo-nitrophenyl group with a hydrazono moiety and a dimethylcyclohexane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2-bromo-5-nitroaniline, which is then subjected to diazotization and subsequent coupling with a suitable hydrazine derivative. The final step involves the condensation of the hydrazone intermediate with 5,5-dimethylcyclohexane-1,3-dione under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazono group can be reduced to form corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can lead to various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It may be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The hydrazono group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitroaniline: Shares the bromo-nitrophenyl group but lacks the hydrazono and cyclohexane-dione moieties.
Dimethyl 2-(2-(2-bromo-5-nitrophenyl)hydrazono)malonate: Similar hydrazono and bromo-nitrophenyl groups but different core structure.
Uniqueness
2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-bromo-5-nitrophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-10-5-8(18(21)22)3-4-9(10)15/h3-5,19H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNANRKBBIRBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Br)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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